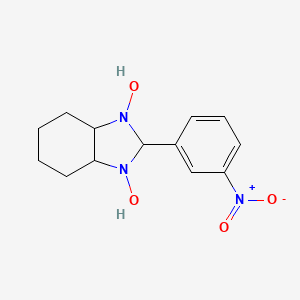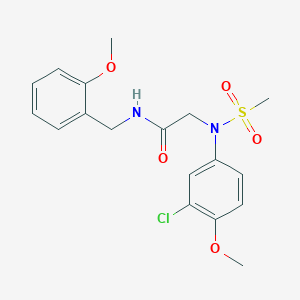
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine, also known as MNPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MNPA has shown promise as a tool for investigating the mechanisms of various biological processes, and its unique properties make it a valuable addition to the toolkit of researchers in many fields.
作用机制
The precise mechanism of action of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is not yet fully understood, but it is thought to act by binding to specific receptor sites in the body and modulating the activity of various enzymes and other proteins. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been shown to have a high affinity for certain receptor sites in the brain, which may explain its potential as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects, including the modulation of enzyme activity, the regulation of ion channels, and the inhibition of certain neurotransmitter systems. These effects may be beneficial in the treatment of various diseases and disorders, including depression, anxiety, and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is its high affinity for certain receptor sites, which makes it a valuable tool for studying the mechanisms of various biological processes. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is also relatively easy to synthesize and modify, which allows researchers to tailor its properties to suit their specific needs. However, (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine may have limitations in terms of its stability and solubility, which can make it difficult to work with in certain lab settings.
未来方向
There are many potential future directions for research on (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine, including the development of new therapeutic agents for various diseases and disorders. Researchers may also explore the use of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine in the development of new diagnostic tools and imaging agents, as well as in the study of protein-protein interactions and other biochemical processes. As our understanding of the mechanisms of action of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine continues to grow, it is likely that new applications and uses for this compound will emerge.
合成方法
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine can be synthesized using a multi-step reaction process that involves the use of various reagents and catalysts. The exact details of the synthesis method may vary depending on the specific application, but the general process involves the coupling of a pyridine-containing molecule with a nitrophenylamine group using a suitable coupling agent. The resulting compound can then be further modified as needed to produce the desired properties.
科学研究应用
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been used in a variety of scientific research applications, including studies of the mechanisms of action of various biological processes. One area of particular interest is the role of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine in modulating the activity of certain enzymes and receptors in the brain and other tissues. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has also been used in studies of protein-protein interactions, as well as in the development of new drugs and therapies for various diseases.
属性
IUPAC Name |
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13-3-2-11(16(17)18)8-12(13)15-9-10-4-6-14-7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLOCCQCXRENLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)

![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B4884809.png)
![1-{3-[(3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B4884817.png)
![4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)

![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)
![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)
![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)
![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)